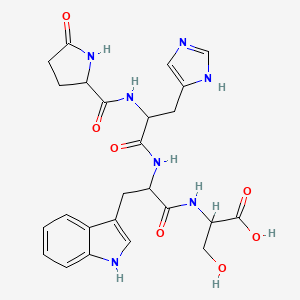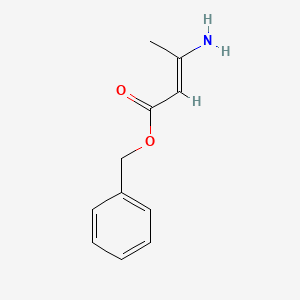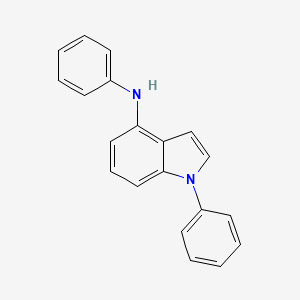
H-DL-Pyr-DL-His-DL-Trp-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-DL-Pro-NHEt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-DL-Pyr-DL-His-DL-Trp-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-DL-Pro-NHEt 是一种由一系列氨基酸组成的合成肽。该化合物因其在化学、生物学和医学等多个领域的潜在应用而引起关注。该肽的结构包括吡咯烷、组氨酸、色氨酸、酪氨酸、亮氨酸、精氨酸和脯氨酸残基,这些残基赋予其独特的性质和潜在的生物活性。
准备方法
合成路线和反应条件
H-DL-Pyr-DL-His-DL-Trp-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-DL-Pro-NHEt 的合成通常涉及固相肽合成 (SPPS)。该方法允许将受保护的氨基酸顺序添加到连接到固体树脂上的不断增长的肽链中。一般步骤包括:
树脂负载: 将初始氨基酸连接到固体树脂上。
脱保护: 去除氨基酸上的保护基团,以允许添加下一个氨基酸。
偶联: 下一个氨基酸(具有自己的保护基团)被激活并偶联到不断增长的肽链上。
重复: 重复步骤 2 和 3,直到获得所需的肽序列。
裂解: 将完成的肽从树脂上裂解并脱保护,得到最终产物。
工业生产方法
该肽的工业生产可能涉及大规模 SPPS 或液相肽合成 (LPPS)。这些方法针对效率和产量进行了优化,通常结合了自动化合成器和高通量纯化技术,如高效液相色谱 (HPLC)。
化学反应分析
反应类型
H-DL-Pyr-DL-His-DL-Trp-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-DL-Pro-NHEt 可以进行多种化学反应,包括:
氧化: 色氨酸和酪氨酸残基在特定条件下可以被氧化。
还原: 如果存在二硫键,则可以将其还原为游离硫醇。
取代: 氨基酸残基可以用其他官能团取代,以改变肽的性质。
常用试剂和条件
氧化剂: 过氧化氢、碘。
还原剂: 二硫苏糖醇 (DTT)、三 (2-羧乙基) 膦 (TCEP)。
取代试剂: 各种烷基化剂、酰化剂。
主要产品
从这些反应中形成的主要产物取决于所用条件和试剂。例如,色氨酸的氧化会导致形成犬尿氨酸,而二硫键的还原会产生游离的半胱氨酸残基。
科学研究应用
H-DL-Pyr-DL-His-DL-Trp-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-DL-Pro-NHEt 在科学研究中具有多种应用:
化学: 用作研究肽合成和修饰技术的一种模型肽。
生物学: 研究其在细胞信号通路和蛋白质-蛋白质相互作用中的潜在作用。
医学: 探索其在治疗各种疾病(包括癌症和神经退行性疾病)中的治疗潜力。
工业: 用于开发基于肽的材料和生物偶联物。
作用机制
H-DL-Pyr-DL-His-DL-Trp-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-DL-Pro-NHEt 的作用机制涉及其与特定分子靶标(如受体或酶)的相互作用。该肽可能与这些靶标结合,调节其活性并触发下游信号通路。确切的机制取决于具体的生物学环境和靶标分子的性质。
相似化合物的比较
类似化合物
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NH2: 一种具有略微不同序列的类似肽,这可能导致不同的生物活性。
那法瑞林: 一种促性腺激素释放激素激动剂,具有不同的序列但类似的肽结构。
独特性
H-DL-Pyr-DL-His-DL-Trp-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-DL-Pro-NHEt 由于其特定的序列和特定氨基酸残基的存在而具有独特性,这些残基赋予其独特的性质
属性
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H79N15O10/c1-6-60-54(80)46-14-10-22-71(46)55(81)40(13-9-21-61-56(57)58)65-49(75)41(23-31(2)3)66-50(76)42(24-32(4)5)67-51(77)43(25-33-15-17-36(72)18-16-33)68-52(78)44(26-34-28-62-38-12-8-7-11-37(34)38)69-53(79)45(27-35-29-59-30-63-35)70-48(74)39-19-20-47(73)64-39/h7-8,11-12,15-18,28-32,39-46,62,72H,6,9-10,13-14,19-27H2,1-5H3,(H,59,63)(H,60,80)(H,64,73)(H,65,75)(H,66,76)(H,67,77)(H,68,78)(H,69,79)(H,70,74)(H4,57,58,61) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKAEZTWGFDHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H79N15O10 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1122.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol](/img/structure/B12105532.png)
![(R)-3-(3'-Acetyl-[1,1'-biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B12105556.png)


![4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid](/img/structure/B12105591.png)


![4H-1-Benzopyran-4-one,5-(acetyloxy)-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-7-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-a-L-mannopyranosyl)oxy]-(9CI)](/img/structure/B12105607.png)

